

Spectroscopic Characterization of Furyl Hydroxymethyl Ketone: A Comparative Guide

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Compound of Interest

Compound Name: *Furyl hydroxymethyl ketone*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of **furyl hydroxymethyl ketone**, a versatile building block in organic synthesis, with two structurally related alternatives: 2-acetylfuran and 2'-hydroxyacetophenone. The objective is to furnish researchers with the necessary data and methodologies for unambiguous identification and characterization of these compounds. All data presented is supported by experimental findings from publicly available resources.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **furyl hydroxymethyl ketone** and its alternatives.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Furyl Hydroxymethyl Ketone	7.63	dd	H-5 (furan)
	7.23	dd	H-3 (furan)
	6.56	dd	H-4 (furan)
	4.75	s	-CH ₂ -
	3.5 (broad s)	s	-OH
2-Acetylfuran	7.59	m	H-5 (furan)
	7.19	m	H-3 (furan)
	6.54	m	H-4 (furan)
	2.48	s	-CH ₃
2'- Hydroxyacetophenone	12.25	s	-OH
	7.75	dd	H-6'
	7.47	ddd	H-4'
	6.99	dd	H-3'
	6.88	ddd	H-5'
	2.61	s	-CH ₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Furyl Hydroxymethyl Ketone	186.5	C=O
152.0	C-2 (furan)	
147.0	C-5 (furan)	
118.0	C-3 (furan)	
112.5	C-4 (furan)	
65.0	-CH ₂ -	
2-Acetylfuran[1]	186.5	C=O
152.6	C-2 (furan)	
146.2	C-5 (furan)	
117.0	C-3 (furan)	
112.0	C-4 (furan)	
25.7	-CH ₃	
2'-Hydroxyacetophenone	204.6	C=O
162.4	C-2'	
136.4	C-4'	
130.8	C-6'	
119.7	C-1'	
118.9	C-5'	
118.3	C-3'	
26.5	-CH ₃	

Table 3: Infrared (IR) Spectral Data (ATR)

Compound	Wavenumber (cm ⁻¹)	Assignment
Furyl Hydroxymethyl Ketone	~3400 (broad)	O-H stretch
~1665	C=O stretch	
~1570, 1470	C=C stretch (furan ring)	
~1015	C-O-C stretch (furan ring)	
2-Acetylfuran	~1670	C=O stretch
~1570, 1470	C=C stretch (furan ring)	
~1010	C-O-C stretch (furan ring)	
2'-Hydroxyacetophenone	~3000-2500 (broad)	O-H stretch (intramolecular H-bond)
~1645	C=O stretch	
~1615, 1490	C=C stretch (aromatic ring)	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Furyl Hydroxymethyl Ketone	126	95, 67, 39
2-Acetylfuran	110	95, 81, 53, 43
2'-Hydroxyacetophenone	136	121, 93, 65

Table 5: UV-Visible Spectral Data

Compound	λ_{max} (nm)	Solvent
Furyl Hydroxymethyl Ketone	~270, ~315	Methanol
2-Acetylfuran	268, 307	Methanol
2'-Hydroxyacetophenone	252, 325	Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and experimental conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrumentation:** Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Analysis:** Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal quality. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

3. UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5 AU.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

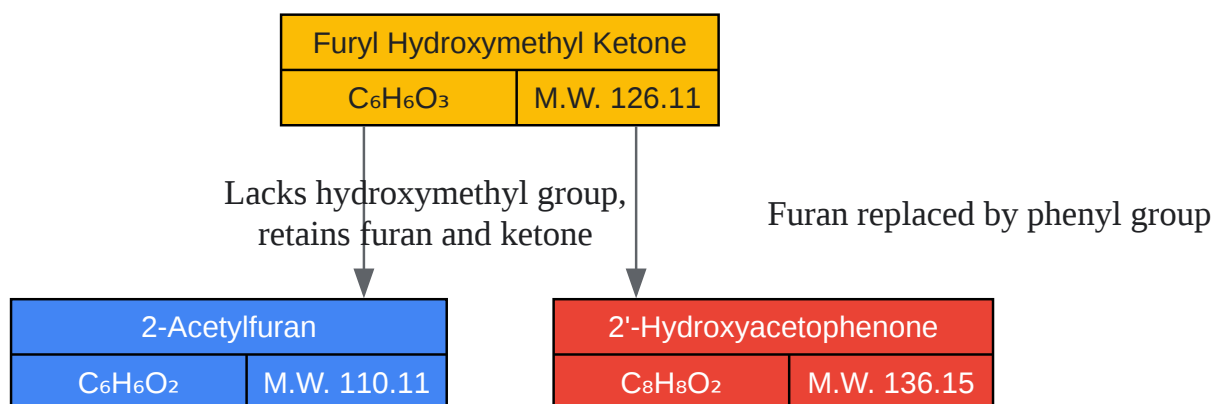
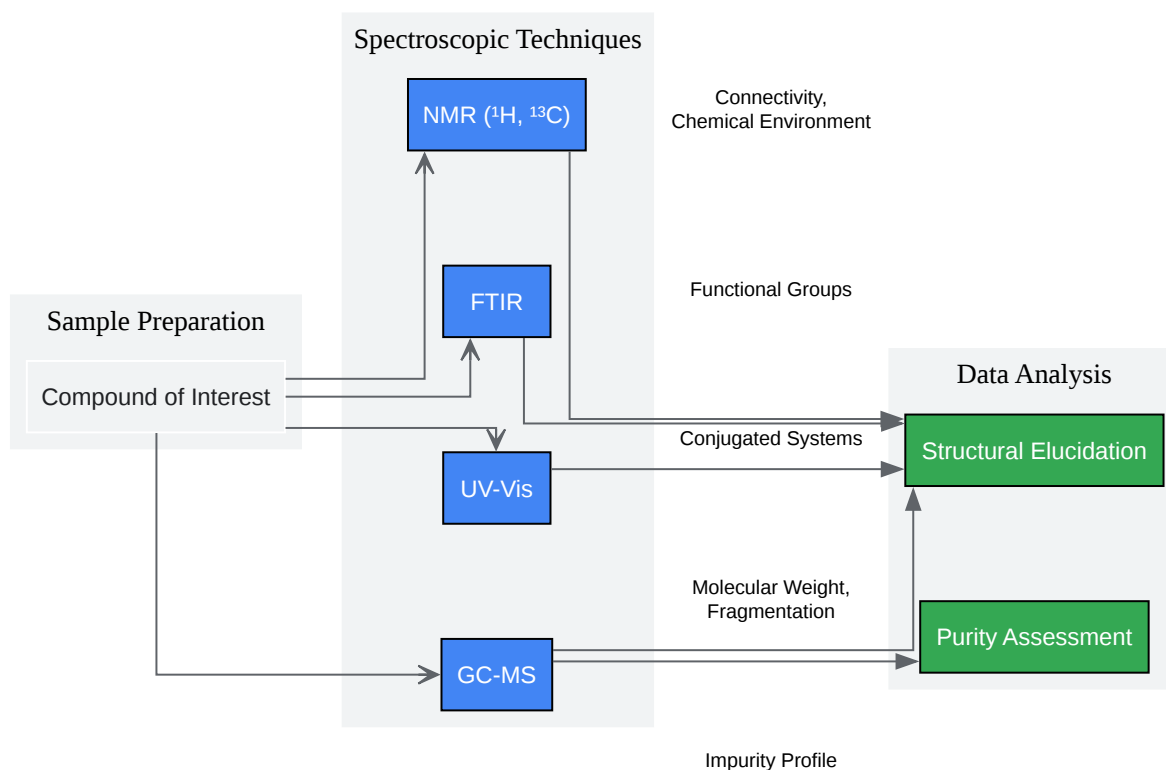
- **Data Acquisition:** Record the spectrum over a wavelength range of 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum is recorded as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λ_{max}) are determined.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **Chromatographic Conditions:** Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program is typically started at a low temperature (e.g., 50 °C), held for a few minutes, and then ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- **Mass Spectrometry:** The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of m/z 35-300.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for spectroscopic characterization and the structural relationships between the compared compounds.



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References

- 1. hmdb.ca [hmdb.ca]
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